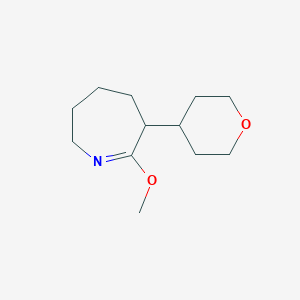
7-Methoxy-6-(tetrahydro-2H-pyran-4-yl)-3,4,5,6-tetrahydro-2H-azepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxy-6-(tetrahydro-2H-pyran-4-yl)-3,4,5,6-tetrahydro-2H-azepine is a chemical compound that belongs to the class of tetrahydroisoquinolines. It has been the focus of scientific research due to its potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of 7-Methoxy-6-(tetrahydro-2H-pyran-4-yl)-3,4,5,6-tetrahydro-2H-azepine is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
7-Methoxy-6-(tetrahydro-2H-pyran-4-yl)-3,4,5,6-tetrahydro-2H-azepine has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain, improve cognitive function, and reduce the frequency and severity of seizures.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7-Methoxy-6-(tetrahydro-2H-pyran-4-yl)-3,4,5,6-tetrahydro-2H-azepine in lab experiments include its potential therapeutic applications and its ability to modulate neurotransmitter activity. The limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 7-Methoxy-6-(tetrahydro-2H-pyran-4-yl)-3,4,5,6-tetrahydro-2H-azepine. These include further studies on its mechanism of action, potential therapeutic applications, and potential side effects. Additionally, research could focus on developing new synthesis methods for the compound and exploring its potential use in combination with other drugs.
Méthodes De Synthèse
The synthesis of 7-Methoxy-6-(tetrahydro-2H-pyran-4-yl)-3,4,5,6-tetrahydro-2H-azepine involves a multi-step process. The first step involves the reaction of 6-methoxy-1-tetralone with 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of potassium carbonate (K2CO3) to form 6-bromo-7-methoxy-1-tetralone. The second step involves the reaction of 6-bromo-7-methoxy-1-tetralone with 1,3-diaminopropane in the presence of sodium hydride (NaH) to form 7-methoxy-6-(tetrahydro-2H-pyran-4-yl)-3,4,5,6-tetrahydro-2H-azepine.
Applications De Recherche Scientifique
7-Methoxy-6-(tetrahydro-2H-pyran-4-yl)-3,4,5,6-tetrahydro-2H-azepine has been studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and depression.
Propriétés
IUPAC Name |
7-methoxy-6-(oxan-4-yl)-3,4,5,6-tetrahydro-2H-azepine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-14-12-11(4-2-3-7-13-12)10-5-8-15-9-6-10/h10-11H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOSJIORUHBOMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NCCCCC1C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol;hydrochloride](/img/structure/B2509703.png)
![6-tert-butyl-3-[(5-chloro-2-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2509704.png)
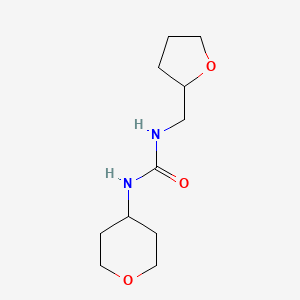
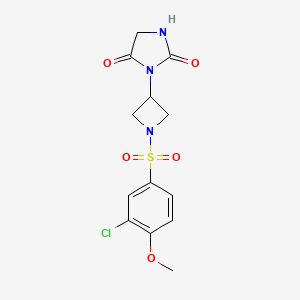

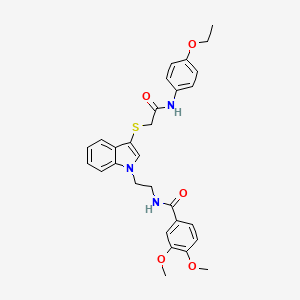
![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2509715.png)
![N-methyl-2-[(2-naphthalen-1-ylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2509716.png)
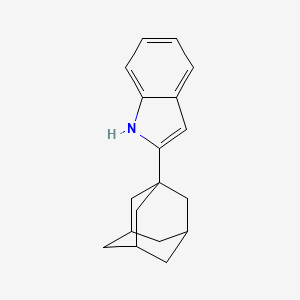
![N-[2-(2-amino-1,3-thiazol-4-yl)-4,5-dimethylphenyl]acetamide](/img/structure/B2509719.png)
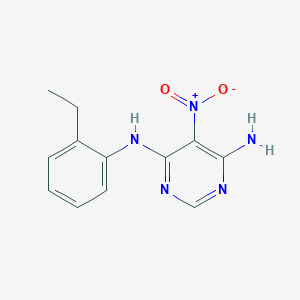
![N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2509722.png)
![N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2509723.png)
![N-[(2-chlorophenyl)(cyano)methyl]-2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetamide](/img/structure/B2509725.png)